molecular formula C23H18ClN3O2 B3605212 8-chloro-N-(2-ethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

8-chloro-N-(2-ethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B3605212
M. Wt: 403.9 g/mol
InChI Key: JPBZHPLPICMTTD-UHFFFAOYSA-N
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Description

8-chloro-N-(2-ethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2-ethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the pyridinyl group: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the carboxamide: The final step could involve the reaction of the quinoline derivative with an amine (2-ethoxyaniline) under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyridinyl ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the quinoline ring.

    Substitution: The chloro group can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various substituted quinoline derivatives.

Scientific Research Applications

8-chloro-N-(2-ethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an anticancer agent, it might inhibit a particular enzyme or signaling pathway involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine or quinine.

    Pyridine derivatives: Such as pyridoxine (vitamin B6) or nicotinamide.

Uniqueness

The unique combination of the quinoline and pyridinyl moieties, along with the specific substitutions, might confer unique biological activities or chemical properties.

Properties

IUPAC Name

8-chloro-N-(2-ethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-2-29-21-9-4-3-8-19(21)27-23(28)17-14-20(15-10-12-25-13-11-15)26-22-16(17)6-5-7-18(22)24/h3-14H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBZHPLPICMTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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